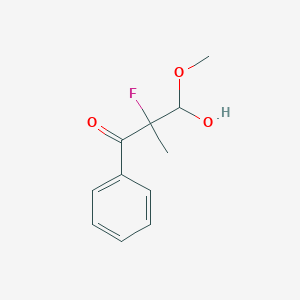

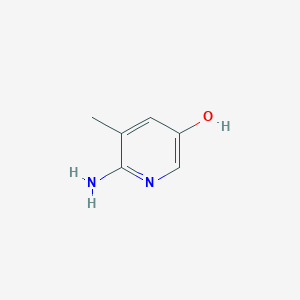

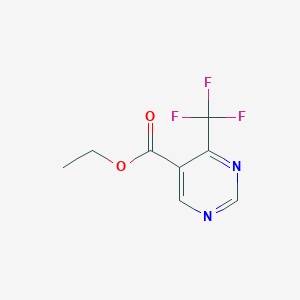

4-(Furan-2-ylmethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "4-(Furan-2-ylmethoxy)aniline" involves complex organic reactions. For instance, compounds involving furan and aniline derivatives have been synthesized through various methods, including electrochemical synthesis and multi-component reactions. An example includes the electrochemical synthesis of a novel polymer based on an interesting novel monomer, where the structure of the monomer was confirmed through techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopies (Shahhosseini et al., 2016). Additionally, a facile one-pot synthesis method for 3,4,5-substituted furan-2(5H)-one derivatives from aniline derivatives has been developed, highlighting the diverse synthetic approaches for compounds related to "4-(Furan-2-ylmethoxy)aniline" (Doostmohammadi et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "4-(Furan-2-ylmethoxy)aniline" is determined using techniques like NMR, IR, and X-ray crystallography. For example, the study of sterically strained conjugated systems containing a trisubstituted furan ring revealed nonclassical deformations with distortion of mainly bond angles but maintained planarity, demonstrating the complexity and diversity of furan-based molecular structures (Krapivin et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving furan derivatives, like "4-(Furan-2-ylmethoxy)aniline," often involve multi-step processes that lead to the formation of complex structures. An example includes the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives through a silver(I)-catalyzed cascade cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines (Peng et al., 2020).

Physical Properties Analysis

The physical properties of compounds like "4-(Furan-2-ylmethoxy)aniline" can be inferred from similar furan derivatives, which exhibit properties significant for applications in materials science. For instance, the synthesis of polymers based on furan derivatives for use as counter electrodes in dye-sensitized solar cells demonstrates the material's good conductivity and efficiency in energy conversion (Shahhosseini et al., 2016).

Chemical Properties Analysis

The chemical properties of "4-(Furan-2-ylmethoxy)aniline" and related compounds involve reactivity with various organic and inorganic reagents, leading to a wide range of chemical transformations. The synthesis and reactivity of furan-2(5H)-ones using nanosilica-tethered polyhedral oligomeric silsesquioxanes as a catalyst under ultrasonic irradiations highlight the innovative methods and chemical properties of furan derivatives (Shahbazi-Alavi et al., 2019).

科学的研究の応用

Organic Synthesis and Chemical Reactions

The compound 4-(Furan-2-ylmethoxy)aniline and its derivatives are primarily used in organic synthesis, contributing to the formation of complex molecular structures. For example, dienimides, when treated with a Lewis acid and (trimethylsiloxy)furan, lead to the production of aniline furan-2(5H)-ones, showcasing the compound's role in alternative coupling reactions with unactivated furan derivatives (Giroux et al., 2009). Similarly, in the presence of ethanol and glacial acetic acids, aniline reacts with aromatic heterocyclic aldehydes, including furan-2-carbaldehyde, to generate Schiff bases, highlighting its use in the design and characterization of new derivatives (Jirjees, 2022).

Materials Science and Engineering

In materials science, 4-(Furan-2-ylmethoxy)aniline-based compounds have been utilized for creating novel materials with specific properties. For instance, an aniline trimer derivative possessing multiple furan groups was prepared and used as a building unit for self-healing anticorrosion coatings, demonstrating the compound's potential in creating materials with advanced functionalities like self-healing and high anticorrosion efficiency (Chuo & Liu, 2017).

Catalysis and Chemical Synthesis

The compound also plays a crucial role in catalysis, enhancing the efficiency of certain chemical reactions. For example, 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, derived from 4-(Furan-2-ylmethoxy)aniline, were used as a catalyst in the one-pot synthesis of furan-2(5H)-one derivatives, showcasing its significance in facilitating complex chemical synthesis with good reusability and activity (Khodaei, Alizadeh, & Haghipour, 2018).

Corrosion Inhibition

Interestingly, compounds derived from 4-(Furan-2-ylmethoxy)aniline have been studied for their inhibitive properties in the context of corrosion inhibition. A new corrosion inhibitor synthesized from this compound showed significant inhibition efficiency on the corrosion of copper in a hydrochloric acid solution, indicating its potential application in protective coatings and materials preservation (Issaadi, Douadi, & Chafaa, 2014).

特性

IUPAC Name |

4-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVOTBDSASKFPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390302 |

Source

|

| Record name | 4-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(Furan-2-ylmethoxy)aniline | |

CAS RN |

179246-32-3 |

Source

|

| Record name | 4-(furan-2-ylmethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

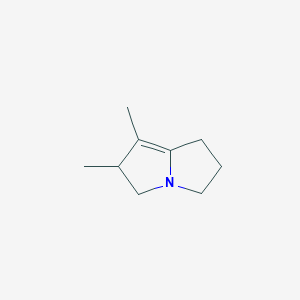

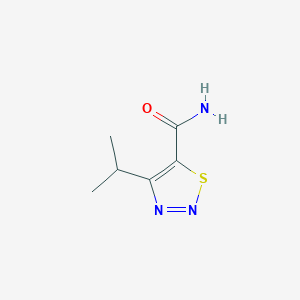

![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

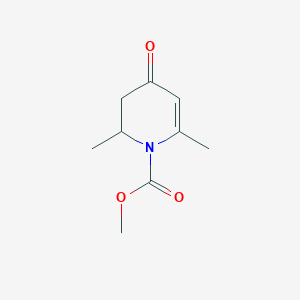

![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)

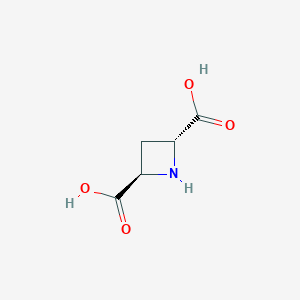

![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)

![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)